molecular formula C13H18N2O B1593960 N-Cyclohexyl-N'-phenylurea CAS No. 886-59-9

N-Cyclohexyl-N'-phenylurea

Cat. No. B1593960
CAS RN: 886-59-9
M. Wt: 218.29 g/mol
InChI Key: WPLYTRWMCWBZEN-UHFFFAOYSA-N
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Patent
US04435567

Procedure details

A mixture of 1.0 g cyclohexylamine and 5 ml aceton was added dropwise to a suspension of 1.5 g phenylcarbamoyl-benzoic acid sulfimide with 20 ml aceton, under stirring. The reaction mixture was stirred for 80 minutes at room temperature, then diluted with 150 ml water. The precipitated solid product was cooled, filtered, washed with water and dried. 1.0 g 1-phenyl-3-cyclohexylurea was obtained with a melting point of from 182° to 184° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.CC(C)=O.[SH2]=N.[C:14]1([NH:20][C:21](C2C=CC=CC=2C(O)=O)=[O:22])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>O>[C:1]1([NH:7][C:21]([NH:20][CH:14]2[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]2)=[O:22])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
5 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
[SH2]=N.C1(=CC=CC=C1)NC(=O)C1=C(C(=O)O)C=CC=C1
Name
Quantity
20 mL
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 80 minutes at room temperature
Duration
80 min
TEMPERATURE
Type
TEMPERATURE
Details
The precipitated solid product was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=O)NC1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.